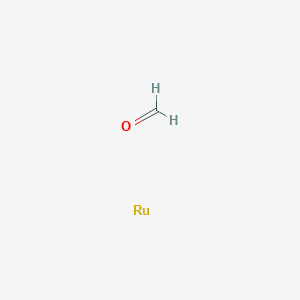
Dodecacarbonyltriruthenium
Descripción general
Descripción
Dodecacarbonyltriruthenium is a coordination compound with the chemical formula Ru₃(CO)₁₂. It consists of a triangular arrangement of three ruthenium atoms, each bonded to four carbon monoxide molecules. This compound appears as dark orange crystals and is soluble in nonpolar solvents but insoluble in water . It is classified as a metal carbonyl cluster and serves as a precursor to various organoruthenium compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecacarbonyltriruthenium is synthesized by treating solutions of ruthenium trichloride with carbon monoxide in the presence of a base. The reaction proceeds through an intermediate, dichlororuthenium tricarbonyl dimer . The stoichiometry of the reaction can be represented as: [ 6 \text{RuCl}_3 + 33 \text{CO} + 18 \text{CH}_3\text{OH} \rightarrow 2 \text{Ru}3(\text{CO}){12} + 9 \text{CO(OCH}_3)_2 + 18 \text{HCl} ]
Industrial Production Methods: An industrial method for producing this compound involves carbonylating ruthenium chloride with carbon monoxide in the presence of an amine. The reaction is conducted at a temperature range of 50 to 100°C and a pressure of 0.2 to 0.9 MPa .
Análisis De Reacciones Químicas
Types of Reactions: Dodecacarbonyltriruthenium undergoes various chemical reactions, including:
Carbonylation: High pressures of carbon monoxide convert the cluster to monomeric ruthenium pentacarbonyl, which reverts to the parent cluster upon standing.
Cycloaddition: It catalyzes the carbonylative cycloaddition of silylacetylenes and alpha,beta-unsaturated ketones to produce tetrasubstituted alpha-pyrones.
Reduction: It is used in the reductive carbonylation of aromatic nitro compounds to carbamates.
Common Reagents and Conditions:
Carbon Monoxide: Used in carbonylation reactions.
Silylacetylenes and Alpha,Beta-Unsaturated Ketones: Used in cycloaddition reactions.
Nitroarenes: Used in reductive carbonylation reactions.
Major Products:
Ruthenium Pentacarbonyl: Formed during carbonylation.
Alpha-Pyrones: Formed during cycloaddition.
Carbamates: Formed during reductive carbonylation.
Aplicaciones Científicas De Investigación
Dodecacarbonyltriruthenium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dodecacarbonyltriruthenium involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through transfer hydrogenation and carbonylation processes . The compound’s molecular targets include unsaturated reactants and nitro compounds, which it converts into more complex organic molecules through catalytic cycles .
Comparación Con Compuestos Similares
Dodecacarbonyltriruthenium is similar to other metal carbonyl clusters such as:
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Unlike this compound, it has two bridging carbonyl ligands, resulting in a different symmetry (C₂v).
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): It has a similar structure to this compound but contains osmium instead of ruthenium.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form a variety of organoruthenium compounds, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
formaldehyde;ruthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O.Ru/c1-2;/h1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTXBZDEOAFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















